molecular formula C8H4BrF2NO B1445922 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile CAS No. 1379301-44-6

2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile

Cat. No. B1445922
CAS RN: 1379301-44-6
M. Wt: 248.02 g/mol
InChI Key: GAPMBTCSUWWWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile” is a chemical compound with the molecular formula C8H4BrF2NO . It is used as an organic synthesis intermediate and pharmaceutical intermediate .


Molecular Structure Analysis

The molecular weight of “2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile” is 248.02 g/mol . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Electrochemical Oxidation Studies

Research has explored the electrochemical oxidation of various phenolic compounds in acetonitrile, which can provide insights into the behavior of related compounds like 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile. For instance, studies on the electrochemical oxidation of 2,4,6-tri-tert-butylphenol have investigated the oxidation process in acetonitrile, revealing details about the oxidation potentials and the formation of phenoxonium ions (Richards, Whitson, & Evans, 1975).

Synthesis and Catalytic Applications

The synthesis of complex organic compounds often utilizes phenoxy derivatives. For example, the palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde with phenols to form 3-phenoxy-1,3-dihydro-1-isobenzofuranones demonstrates the use of phenoxy compounds in organic synthesis (Cho, Baek, & Shim, 1999).

Anionic Optical Devices and Sensors

Phenoxy compounds have applications in the development of optical devices and sensors. Research on anionic optical devices based on 4-(nitrostyryl)phenols has shown the potential for selective detection of fluoride and cyanide in various solvents, including acetonitrile (Schramm et al., 2017).

Environmental and Health Studies

While specifically avoiding drug-related aspects, it's notable that bromoxynil, a phenolic herbicide, has been studied for its environmental and health impacts. Research on its exposure in rural residents emphasizes the importance of understanding the effects of phenolic compounds in environmental and health contexts (Semchuk et al., 2004).

Safety And Hazards

While specific safety and hazard information for “2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-(4-bromo-2,5-difluorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPMBTCSUWWWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Reactant of Route 6
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.